Hydrogen Bond Donor Elimination via N3-Methylation: Physicochemical Comparison with 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4)
N3-Methylation of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone completely eliminates the hydrogen bond donor (HBD) present in the N-H analog 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4) [1][2]. This reduces the topological polar surface area from 58.6 Ų (N-H analog) to 47.8 Ų (N3-methyl compound), a decrease of 10.8 Ų, while LogP remains unchanged at 0.4 [1][2]. The absence of HBD is a recognized determinant of passive membrane permeability, with compounds possessing zero HBD generally exhibiting superior transcellular diffusion compared to their HBD-bearing analogs [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | TPSA = 47.8 Ų; HBD Count = 0; LogP (XLogP3-AA) = 0.4 |
| Comparator Or Baseline | 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4): TPSA = 58.6 Ų; HBD Count = 1; LogP (XLogP3) = 0.4 |
| Quantified Difference | ΔTPSA = −10.8 Ų (−18.4%); ΔHBD = −1 (complete elimination of donor functionality) |
| Conditions | Computed properties from PubChem (XLogP3-AA/XLogP3, Cactvs TPSA) |
Why This Matters
For fragment-based drug discovery or cell-based screening, the absence of a hydrogen bond donor in the N3-methyl compound predicts superior passive membrane permeability compared to the N-H analog, enabling more reliable intracellular target engagement data without confounding effects from differential cellular uptake.
- [1] PubChem. Compound Summary for CID 46737971: 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46737971. View Source
- [2] PubChem. Compound Summary for CID 4828164: 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4). National Center for Biotechnology Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Review establishing the relationship between HBD count, TPSA, and passive membrane permeability. View Source
